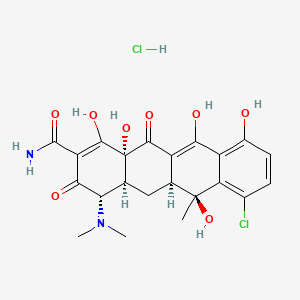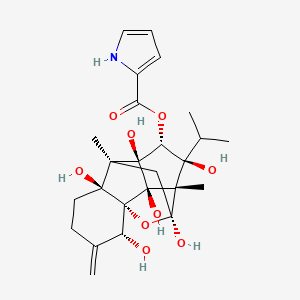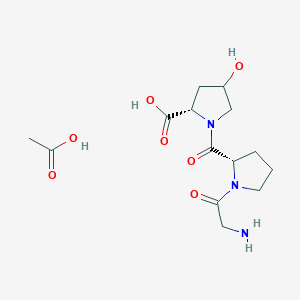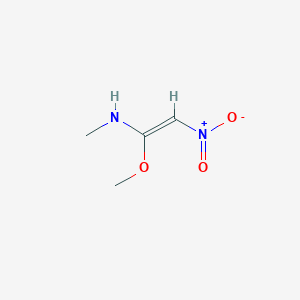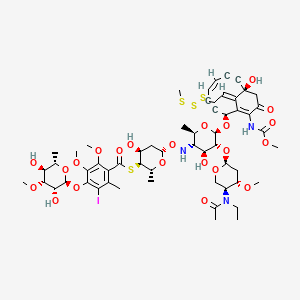
N-Acetyl-Calicheamicin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-Acetyl-Calicheamicin involves attaching the thiol of a reduced calicheamicin to an engineered cysteine on the antibody via a disulfide bond to generate a linkerless and traceless conjugate . This results in homogeneous conjugates that possess minimal aggregation and display high in vivo stability .Molecular Structure Analysis
N-Acetyl-Calicheamicin is a click chemistry reagent that contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . Once the ADC is internalized and degraded in the lysosome, the potent calicheamicin derivative, N-Acetyl-Calicheamicin, is then activated by reduction of the dimethyl disulfide trigger in the cytosol to form the potent enediyne diradical capable of inducing DNA strand breaks .Chemical Reactions Analysis
Calicheamicin ADCs are effective therapeutics for leukemias. They are heterogeneous, aggregation-prone, and have a shortened half-life due to the instability of the acid-sensitive hydrazone linker in circulation . The heterogeneity, aggregation, and circulation stability of calicheamicin ADCs can be improved by directly attaching the thiol of a reduced calicheamicin to an engineered cysteine on the antibody via a disulfide bond to generate a linkerless and traceless conjugate .Physical And Chemical Properties Analysis
N-Acetyl-Calicheamicin is a solid white to off-white compound . Its molecular weight is 1410.39 and its formula is C57H76IN3O22S4 . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Application in Antibody-Drug Conjugates (ADCs)
Scientific Field
Summary of the Application
N-Acetyl-Calicheamicin is used in the development of Antibody-Drug Conjugates (ADCs), a new class of anticancer drugs . ADCs are composed of antitumor monoclonal antibodies (mAbs) coupled with cytotoxic drugs . They have the advantages of good tolerance, accurate target recognition, and minimal effects on noncancerous cells .
Methods of Application
The monoclonal antibody within the ADC recognizes antigens on the target cell’s membrane, facilitating its entry into the cell through endocytosis . The acidic environment and protein hydrolases within these compartments result in ADC degradation, releasing the cytotoxic drug into the cytoplasm . The released cytotoxic drug then binds to DNA or microtubule proteins, causing cell cycle arrest and eventual apoptosis .
Application in Small Cell Lung Cancer (SCLC) Treatment
Summary of the Application
N-Acetyl-Calicheamicin is used in the development of ABBV-011, a novel SEZ6-targeted, calicheamicin-based ADC for the treatment of small cell lung cancer (SCLC) .
Methods of Application
An antibody targeting SEZ6 is developed that is rapidly internalized upon receptor binding. When conjugated to the calicheamicin linker drug, it drives potent tumor regression in vitro and in vivo .
Application in Acute Myeloid Leukemia (AML) Treatment
Summary of the Application
N-acetyl dimethyl hydrazide calicheamicin was developed and marketed as targeted therapy against the non-solid tumor cancer acute myeloid leukemia (AML) .
Methods of Application
The specific methods of application in this context are not detailed in the sources, but it’s likely that the drug is introduced to cells under study, and the subsequent DNA damage and repair mechanisms are observed.
Results or Outcomes
The outcomes of these studies would contribute to our understanding of DNA repair mechanisms, which could inform the development of new anti-cancer drugs .
Application in Antibody-Drug Conjugates (ADCs) with Improved Properties
Summary of the Application
With the recent approval of two cal-ADCs, there is renewed interest in evaluating this potent payload class utilizing recent understandings and technological advancements in ADCs .
Methods of Application
Apart from the target antigen, Mylotarg and Besponsa use the same antibody isotype, conjugation chemistry, linker design, and calicheamicin derivative .
Results or Outcomes
Application in Uncialamycin-based Antibody-Drug Conjugates
Summary of the Application
N-Acetyl-Calicheamicin is used in the development of uncialamycin ADCs featuring a variety of cleavable and noncleavable linkers .
Results or Outcomes
Uncialamycin ADCs display a strong bystander killing effect and are highly selective and cytotoxic in vitro and in vivo .
Safety And Hazards
N-Acetyl-Calicheamicin is highly toxic and can cause fatal if swallowed or in contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . It is suspected of causing cancer . Safety studies in rats with this novel calicheamicin ADC revealed an increased tolerability compared with that reported for Mylotarg .
Zukünftige Richtungen
The development of N-Acetyl-Calicheamicin ADCs is a promising area of research. Applying novel linker chemistry with site-specific conjugation affords an improved, next-generation calicheamicin ADC . These ADCs are highly efficacious in mouse models of both solid tumor and hematologic malignancies . Preclinical data suggest that ABBV-011, a novel SEZ6-targeted, calicheamicin-based ADC for the treatment of small cell lung cancer (SCLC), may provide a novel treatment for patients with SCLC and a rationale for ongoing phase I studies .
Eigenschaften
IUPAC Name |
S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-[acetyl(ethyl)amino]-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13E)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H76IN3O22S4/c1-13-61(30(6)62)32-25-76-37(23-36(32)71-7)81-50-45(66)42(27(3)78-55(50)80-35-18-16-14-15-17-20-57(70)24-34(64)43(59-56(69)75-11)40(35)31(57)19-21-85-87-84-12)60-83-38-22-33(63)52(29(5)77-38)86-53(68)39-26(2)41(58)48(51(74-10)47(39)72-8)82-54-46(67)49(73-9)44(65)28(4)79-54/h14-15,19,27-29,32-33,35-38,42,44-46,49-50,52,54-55,60,63,65-67,70H,13,21-25H2,1-12H3,(H,59,69)/b15-14-,31-19+/t27-,28+,29-,32+,33+,35+,36+,37+,38+,42-,44+,45+,46-,49-,50-,52-,54+,55+,57+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDOZYZAJKUVRZ-IOCYQWGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C\CSSSC)NC(=O)OC)O)C)NO[C@H]5C[C@@H]([C@@H]([C@H](O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC)O)I)C)O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H76IN3O22S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-Calicheamicin | |
CAS RN |
108212-76-6 | |
| Record name | Carbamic acid, [(1R, 4Z, 8S, 13E)-8-[[2-O-[4-(acethylethylamino)-2,4-dideoxy-3-O-methyl- α-L-threo-pentopyranosyl]-4,6-dideoxy-4-[[[2,6-dideoxy-4-S-[4-[(6-deoxy-3-O-methyl- α -L-mannopyranosyl)oxy]-3-iodo-5,6-dimethoxy-2-methylbenzoyl]-4-thio-β-D-ribo-hexopyranosyl]-oxy]-amino]- β -D-glucopyranosyl]oxy]-1-hydroxy-13-[2-(methyltrithio)ethylidene [7. ]-11-oxobicyclo 3.1] trideca-4,9-diene-2,6-diyn-10-yl]-,methylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



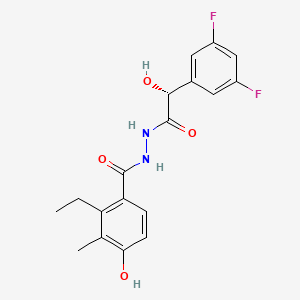
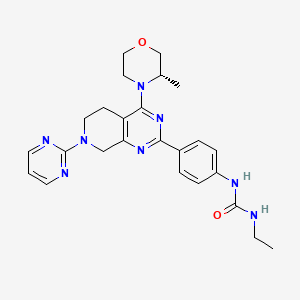
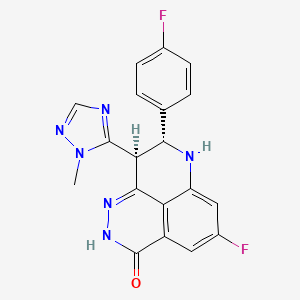
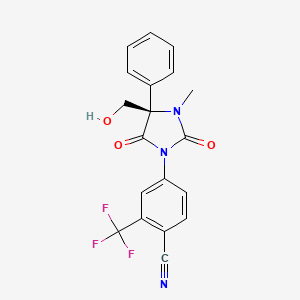
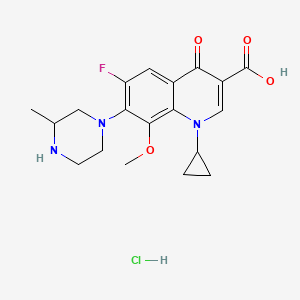
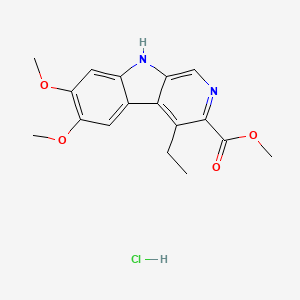
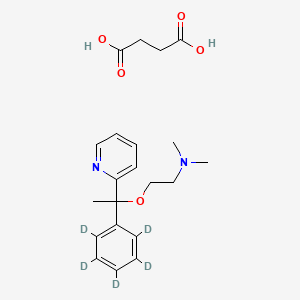
![9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B1139353.png)
